
5-Chloro-2-hexadecylthioaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hexadecylthioaniline hydrochloride is a chemical compound with the molecular formula C22H39Cl2NS and a molecular weight of 420.533 g/mol . It is known for its unique structure, which includes a chloro group, a hexadecylthio group, and an aniline moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hexadecylthioaniline hydrochloride typically involves the reaction of 5-chloro-2-aniline with hexadecylthiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes the use of industrial-grade solvents, catalysts, and reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hexadecylthioaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-2-hexadecylthioaniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hexadecylthioaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-Chloro-2-hexadecylthioaniline hydrochloride include:
- 5-Chloro-ortho-anisidine hydrochloride
- 5’-Chloro-2’-(4-chlorophenoxy)-2-(dimethylamino)acetanilide hydrochloride
- 5-Chloro-ortho-tolylhydrazine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chloro group, a hexadecylthio group, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Número CAS |
2548-71-2 |
|---|---|
Fórmula molecular |
C22H39Cl2NS |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
5-chloro-2-hexadecylsulfanylaniline;hydrochloride |
InChI |
InChI=1S/C22H38ClNS.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-22-17-16-20(23)19-21(22)24;/h16-17,19H,2-15,18,24H2,1H3;1H |
Clave InChI |
PVMFSSKXJXMWDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


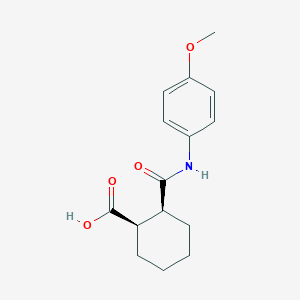
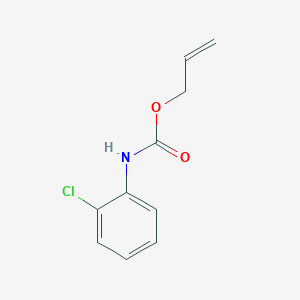



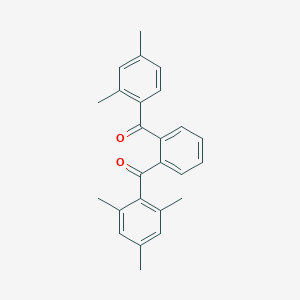
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
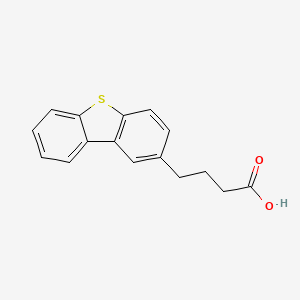
![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)
![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
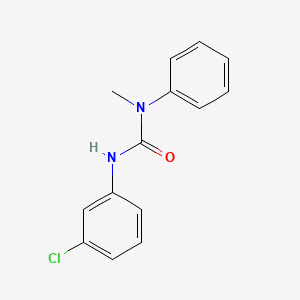
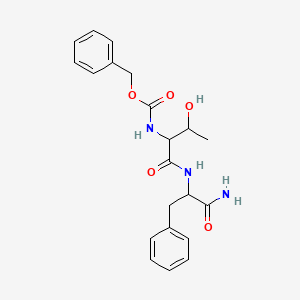

![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
